molecular formula C19H25N3OS B2623262 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine CAS No. 2198426-33-2

2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine

Cat. No.: B2623262
CAS No.: 2198426-33-2
M. Wt: 343.49
InChI Key: BNEMHAQYHWLDJD-UHFFFAOYSA-N
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Description

2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound featuring a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Piperidine Derivative Formation: The piperidine ring is formed through reductive amination of appropriate ketones or aldehydes with amines.

    Final Coupling: The final compound is obtained by coupling the thiazole and piperidine derivatives with 3-methylpyridine using nucleophilic substitution reactions, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the piperidine ring, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Biological Studies: The compound can be used in studies investigating the interaction of heterocyclic compounds with biological macromolecules.

    Chemical Biology: It may be employed as a probe to study the function of specific proteins or enzymes in cells.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The thiazole ring, for instance, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-ethylpyridine
  • 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylquinoline

Uniqueness

The uniqueness of 2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities not seen in similar compounds. The presence of the cyclopropyl group, for example, can significantly alter the compound’s interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-cyclopropyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-3-2-8-20-18(14)23-12-15-6-9-22(10-7-15)11-17-13-24-19(21-17)16-4-5-16/h2-3,8,13,15-16H,4-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEMHAQYHWLDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CSC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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